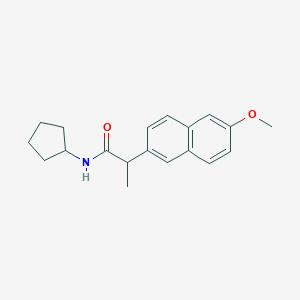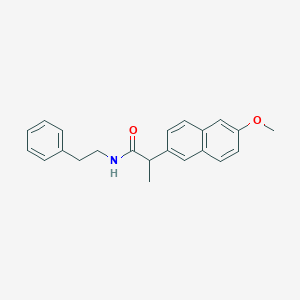
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide, also known as NBBS, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
作用机制
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide binds to the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate ion.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. It has also been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for a variety of diseases.
实验室实验的优点和局限性
One advantage of using N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide in lab experiments is its high specificity for carbonic anhydrase, which allows for the selective inhibition of this enzyme without affecting other cellular processes. However, N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide can be difficult to work with due to its low solubility in aqueous solutions, which can limit its use in certain experimental systems.
未来方向
There are several potential future directions for research involving N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide. One area of interest is the development of new fluorescent probes based on N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide for the detection of carbonic anhydrase activity in living cells. Another potential direction is the synthesis of new derivatives of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide with improved solubility and selectivity for carbonic anhydrase. Additionally, N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide could be studied further for its potential use as a therapeutic agent in diseases such as cancer and inflammation.
合成方法
The synthesis of N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide involves the reaction of 3-bromobenzenesulfonyl chloride with 1,3-benzodioxole in the presence of a base such as triethylamine. This reaction produces N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide as a white solid with a melting point of 174-176°C.
科学研究应用
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of carbonic anhydrase activity in living cells. It has also been studied for its potential use as a photoaffinity label for the identification of protein targets in complex biological systems.
属性
产品名称 |
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide |
|---|---|
分子式 |
C13H10BrNO4S |
分子量 |
356.19 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-3-bromobenzenesulfonamide |
InChI |
InChI=1S/C13H10BrNO4S/c14-9-2-1-3-11(6-9)20(16,17)15-10-4-5-12-13(7-10)19-8-18-12/h1-7,15H,8H2 |
InChI 键 |
LGCMOODYEMEYTG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)









![2-[(3,4-Dimethoxyphenyl)sulfanyl]phenylamine](/img/structure/B270420.png)


